N-metil-(metilamino)metanimidotioato de metilo yoduro

Descripción general

Descripción

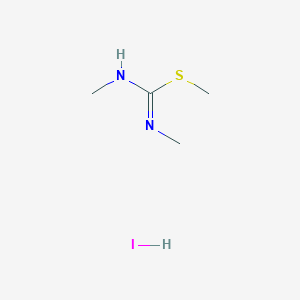

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide is a chemical compound with the molecular formula C4H11IN2S and a molecular weight of 246.11 g/mol. It is also known by its IUPAC name, methyl N,N’-dimethylcarbamimidothioate; hydroiodide. This compound is typically found as a yellow solid and is used in various scientific research applications.

Aplicaciones Científicas De Investigación

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Métodos De Preparación

The synthesis of methyl N-methyl-(methylamino)methanimidothioate hydroiodide involves the reaction of methylamine with carbon disulfide, followed by methylation and subsequent reaction with hydroiodic acid. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Análisis De Reacciones Químicas

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different sulfur-containing products.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroiodide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mecanismo De Acción

The mechanism of action of methyl N-methyl-(methylamino)methanimidothioate hydroiodide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include the inhibition of specific metabolic processes and the disruption of cellular functions.

Comparación Con Compuestos Similares

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide can be compared with other similar compounds such as:

- N,N’-S-trimethylisothiouronium iodide

- S,N,N-trimethylisothiouronium iodide

These compounds share similar structural features and chemical properties but may differ in their reactivity and applications. Methyl N-methyl-(methylamino)methanimidothioate hydroiodide is unique due to its specific molecular structure and the presence of the hydroiodide group, which influences its reactivity and interactions with other molecules.

Actividad Biológica

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide, a compound with the CAS number 2775205, has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure:

- Molecular Formula: C₅H₁₃N₂S·HI

- Molecular Weight: 204.16 g/mol

The compound is characterized by the presence of a thioamide functional group, which may contribute to its biological properties.

Antiviral Properties

Recent studies have indicated that methyl N-methyl-(methylamino)methanimidothioate hydroiodide exhibits antiviral properties. In particular, it has been shown to enhance the efficacy of oncolytic viruses in cancer therapy. For instance, research involving vesicular stomatitis virus (VSV) demonstrated that the compound could increase transcription of antiviral genes, suggesting a mechanism for enhancing viral replication specifically in cancer cells .

Table 1: Antiviral Efficacy of Methyl N-methyl-(methylamino)methanimidothioate Hydroiodide

| Study Reference | Virus Type | Enhancement Observed | Mechanism |

|---|---|---|---|

| Lun et al. (2007) | Myxoma virus | Increased oncolytic effect | Enhanced viral replication |

| Mace et al. (2009) | Herpes simplex virus | Cytotoxic effects in tumors | Synergistic with cisplatin |

| US Patent 9283254B2 | VSV | Increased transcription of genes | Activation of antiviral pathways |

Cytotoxicity and Safety Profile

The safety profile of methyl N-methyl-(methylamino)methanimidothioate hydroiodide has been evaluated through various toxicity studies. It is crucial to assess both the therapeutic potential and the safety of this compound.

Table 2: Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity (LD50) | 887 mg/kg in rats |

| Skin Sensitization | Weak sensitizer (1-2% positive reactions in human patch tests) |

| Eye Irritation | Serious eye damage potential |

In animal studies, exposure during gestation resulted in increased incidences of developmental defects, indicating a need for caution in pregnant populations .

The compound's mechanisms of action are primarily linked to its ability to modulate cellular pathways associated with viral infections and cancer cell proliferation. The presence of the thioamide group is believed to play a significant role in these interactions, potentially influencing enzyme activity related to nucleic acid synthesis and cellular signaling pathways.

Case Study 1: Oncolytic Virotherapy Enhancement

A notable study explored the use of methyl N-methyl-(methylamino)methanimidothioate hydroiodide in conjunction with oncolytic virotherapy for medulloblastoma treatment. The findings suggested that the compound significantly enhanced the therapeutic efficacy of oncolytic viruses when administered systemically, leading to improved survival rates in animal models .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The study found that at specific concentrations, it induced apoptosis in tumor cells while sparing normal cells, highlighting its potential as a targeted cancer therapy agent .

Propiedades

IUPAC Name |

methyl N,N'-dimethylcarbamimidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S.HI/c1-5-4(6-2)7-3;/h1-3H3,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKZYIIFXHRFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)SC.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989795 | |

| Record name | Methyl N,N'-dimethylcarbamimidothioate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6966-83-2 | |

| Record name | NSC68159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N,N'-dimethylcarbamimidothioate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.